![molecular formula C31H31N3O6S2 B11540704 4-[2-(4-Methylbenzenesulfonamido)-2-{N'-[(Z)-(3-methylphenyl)methylidene]hydrazinecarbonyl}ethyl]phenyl 4-methylbenzene-1-sulfonate](/img/structure/B11540704.png)
4-[2-(4-Methylbenzenesulfonamido)-2-{N'-[(Z)-(3-methylphenyl)methylidene]hydrazinecarbonyl}ethyl]phenyl 4-methylbenzene-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound, with the chemical formula C₇H₉NO₂S 4-methylbenzenesulfonamide or p-toluenesulfonamide . It belongs to the class of sulfonamides, which are organic compounds containing a sulfonamide functional group (–SO₂NH₂). The compound’s molecular weight is approximately 171.22 g/mol .
Preparation Methods
Synthetic Routes:: The synthesis of 4-methylbenzenesulfonamide involves electrophilic aromatic substitution reactions on a benzene ring. One common method is the reaction of p-toluidine (4-methylaniline) with sulfuric acid (H₂SO₄) to form the sulfonamide group . The overall reaction can be represented as follows:
p-Toluidine+H₂SO₄→4-Methylbenzenesulfonamide
Industrial Production:: Industrial production typically involves large-scale synthesis using p-toluidine and concentrated sulfuric acid under controlled conditions.
Chemical Reactions Analysis
Reactions::
Electrophilic Aromatic Substitution (EAS): The compound undergoes EAS reactions due to the electron-rich benzene ring. Common reagents include strong acids (e.g., HNO₃, H₂SO₄) and halogens (e.g., Br₂, Cl₂).
Acid-Base Reactions: 4-methylbenzenesulfonamide can act as a weak base, accepting protons (H⁺) from strong acids.
Hydrolysis: Under acidic or basic conditions, the sulfonamide group can undergo hydrolysis.
Major Products:: The major products of these reactions are derivatives of 4-methylbenzenesulfonamide, such as substituted sulfonamides or hydrolyzed products.
Scientific Research Applications
Medicine: Sulfonamides have been used as antibacterial agents due to their inhibition of bacterial enzymes involved in folic acid synthesis.
Chemical Synthesis: 4-methylbenzenesulfonamide serves as a building block for the synthesis of other organic compounds.
Dye Industry: It has applications in dye synthesis.
Mechanism of Action
The exact mechanism of action for this compound depends on its specific application. In medicine, it inhibits bacterial growth by interfering with folic acid biosynthesis.
Comparison with Similar Compounds
While 4-methylbenzenesulfonamide shares structural features with other sulfonamides, its unique substituents and position on the benzene ring distinguish it. Similar compounds include p-toluenesulfonamide derivatives and related sulfonamides used in various fields.
Properties
Molecular Formula |
C31H31N3O6S2 |
|---|---|
Molecular Weight |
605.7 g/mol |
IUPAC Name |
[4-[3-[(2Z)-2-[(3-methylphenyl)methylidene]hydrazinyl]-2-[(4-methylphenyl)sulfonylamino]-3-oxopropyl]phenyl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C31H31N3O6S2/c1-22-7-15-28(16-8-22)41(36,37)34-30(31(35)33-32-21-26-6-4-5-24(3)19-26)20-25-11-13-27(14-12-25)40-42(38,39)29-17-9-23(2)10-18-29/h4-19,21,30,34H,20H2,1-3H3,(H,33,35)/b32-21- |
InChI Key |
FAMPRHLRURMFHV-QXPFVDMISA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(CC2=CC=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)C)C(=O)N/N=C\C4=CC=CC(=C4)C |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(CC2=CC=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)C)C(=O)NN=CC4=CC=CC(=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(2Z,3Z)-3-(hydroxyimino)butan-2-ylidene]pyridine-2-carbohydrazide](/img/structure/B11540622.png)
![O-{4-[(3-bromophenyl)carbamoyl]phenyl} diethylcarbamothioate](/img/structure/B11540624.png)
![1-[4-(4-ethylphenyl)-2,3'-diphenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazol]-5'-yl]ethanone](/img/structure/B11540627.png)
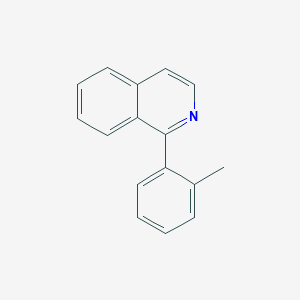
![3-[(E)-{2-[(2,4,6-tribromophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-bromobenzoate](/img/structure/B11540644.png)
![2-[(6-{[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B11540650.png)
![2-(2-chloro-4-fluorophenyl)-N-[(E)-(3-chloro-4-methoxyphenyl)methylidene]-1,3-benzoxazol-5-amine](/img/structure/B11540668.png)
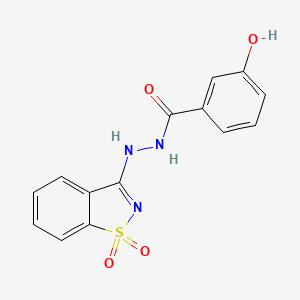
![(3E)-N-(4-methoxy-2-nitrophenyl)-3-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}butanamide](/img/structure/B11540677.png)
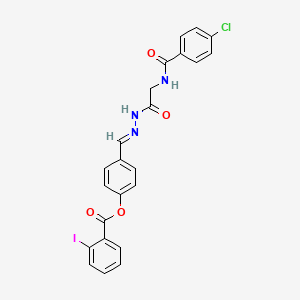
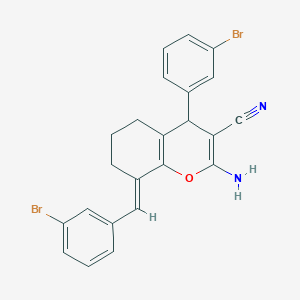
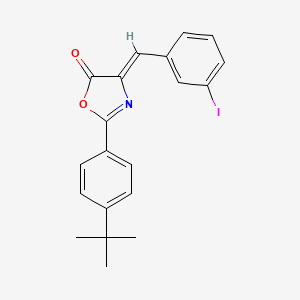
![2-[(biphenyl-4-ylmethyl)thio]-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B11540702.png)
![1-{[(E)-(2-chlorophenyl)methylidene]amino}-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B11540707.png)
